molecular formula C42H50N8O7 B609094 2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole CAS No. 1246470-32-5

2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole

Cat. No. B609094
CAS RN: 1246470-32-5
M. Wt: 778.911
InChI Key: QKFUCROVTLGTAV-VOIOCNMVSA-N
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Description

MK-4882 is a potent HCV NS5A inhibitor.

Scientific Research Applications

Chemical Synthesis and Derivatives

A study by Poomathi et al. (2015) explored the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives through 1,3-dipolar cycloaddition reactions. These compounds, including derivatives of 2-pyrrolidin-2-yl-1H-imidazole, were characterized by NMR spectroscopy, mass spectrometry, and X-ray diffraction, highlighting their potential in chemical research and synthesis (Poomathi et al., 2015).

Drug Discovery and Hepatitis C Virus Inhibition

Coburn et al. (2013) reported on the development of MK-8742, an HCV NS5A inhibitor, which includes a 2-pyrrolidin-2-yl-1H-imidazole derivative. This compound was found to be effective against multiple genotypes of the hepatitis C virus, demonstrating its significance in antiviral drug development (Coburn et al., 2013).

Antibacterial and Antifungal Applications

Research by Patel et al. (2015) involved the synthesis of novel heterocyclic compounds, including pyrrolidin-2-one derivatives, to evaluate their antibacterial and antifungal activities. This study underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

A study by Hwang et al. (2019) focused on synthesizing imidazole-pyridine derivatives, including 2-pyrrolidin-2-yl-1H-imidazole, for use as blue light-emitting materials in OLED devices. This application highlights the potential of these compounds in the field of display technology (Hwang et al., 2019).

Catalytic Processes

A study by Liu et al. (2017) showcased the use of 2-pyrrolidin-2-yl-1H-imidazole derivatives in catalyzing the oxidation of alcohols to aldehydes using H2O2. This research demonstrates the compound's utility in facilitating important chemical transformations (Liu et al., 2017).

properties

CAS RN

1246470-32-5

Molecular Formula

C42H50N8O7

Molecular Weight

778.911

IUPAC Name

2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole

InChI

InChI=1S/C28H28N6O/c1-3-21(29-11-1)24-16-31-27(34-24)18-7-5-17(6-8-18)26-14-20-13-19(9-10-25(20)35-26)23-15-32-28(33-23)22-4-2-12-30-22/h5-10,13-16,21-22,29-30H,1-4,11-12H2,(H,31,34)(H,32,33)

InChI Key

QKFUCROVTLGTAV-VOIOCNMVSA-N

SMILES

C1CC(NC1)C2=CN=C(N2)C3=CC=C(C=C3)C4=CC5=C(O4)C=CC(=C5)C6=CN=C(N6)C7CCCN7

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MK-4882;  MK 4882;  MK4882.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole
Reactant of Route 3
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole
Reactant of Route 4
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole
Reactant of Route 5
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole
Reactant of Route 6
2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole

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